Ethyl 5-iodoisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-iodoisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6INO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-iodoisoxazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 3-iodo-2-propynoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate can yield this compound. The reaction typically occurs in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodoisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the isoxazole ring.
Scientific Research Applications
Ethyl 5-iodoisoxazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study the biological activity of isoxazole derivatives and their interactions with biological targets.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-iodoisoxazole-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Ethyl 5-iodoisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromoisoxazole-3-carboxylate: Similar in structure but with a bromine atom instead of iodine, it may exhibit different reactivity and biological activity.
Ethyl 5-chloroisoxazole-3-carboxylate: Contains a chlorine atom, which can influence its chemical properties and interactions.
Ethyl 5-fluoroisoxazole-3-carboxylate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not.
Properties
IUPAC Name |
ethyl 5-iodo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQZWNVBFOPTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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